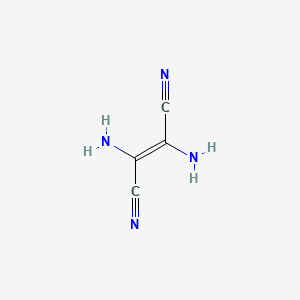

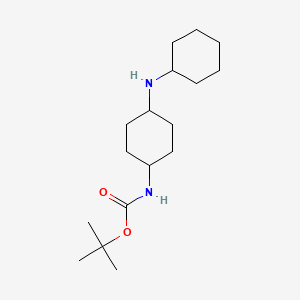

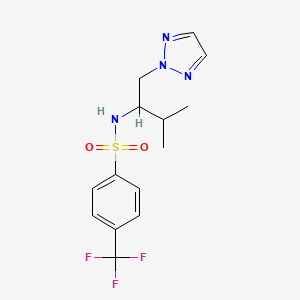

![molecular formula C18H16ClNO2S B2856934 2-((4-Chlorophenylthio)ethyl)-6,8-dimethylbenzo[D]1,3-oxazin-4-one CAS No. 1022674-58-3](/img/structure/B2856934.png)

2-((4-Chlorophenylthio)ethyl)-6,8-dimethylbenzo[D]1,3-oxazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4H-benzo[d][1,3]oxazin-4-ones are a class of heterocyclic compounds . They have received considerable attention due to their diverse biological activities .

Synthesis Analysis

A one-pot route to 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones has been developed and studied . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .Molecular Structure Analysis

The molecular structure of 4H-benzo[d][1,3]oxazin-4-ones involves a benzene ring fused with a 1,3-oxazin-4-one ring .Chemical Reactions Analysis

The formation of 4H-benzo[d][1,3]oxazin-4-ones correlates with the electron density on the aromatic ring: Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .Scientific Research Applications

Synthesis and Reaction Mechanisms

- The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves an ANRORC rearrangement, demonstrating complex reaction pathways for similar chemical structures (Ledenyova et al., 2018).

- Research on 3,6-dimethyl [6-methyl-3-phenyl and 3-(4-chlorophenyl)-6-methyl]-1,3-oxazine-2,4(3H)-diones reveals various reaction products under different conditions, highlighting the reactivity and potential applications of similar compounds in chemical synthesis (Kinoshita et al., 1989).

Pharmacological Potential

- A study on the evaluation of the in vitro and ex vivo antioxidant activity of two cyclohexene-fused oxazines suggests that compounds with similar structures to "2-((4-Chlorophenylthio)ethyl)-6,8-dimethylbenzo[D]1,3-oxazin-4-one" might possess good antioxidant properties, offering insights into their potential therapeutic uses (Firpo et al., 2019).

- Another study demonstrates the synthesis of thieno[2,3-d][1,3]oxazin-4-ones and evaluates their inhibitory activity toward human leukocyte elastase, suggesting the therapeutic potential of similar oxazinone derivatives in treating conditions related to elastase activity (Gütschow & Neumann, 1998).

Mechanism of Action

Target of Action

Similar compounds such as quinazoline derivatives have been studied for their antitumor activity . These compounds have shown significant antitumor activity, suggesting that they may target cancer cells or associated proteins .

Mode of Action

It is known that the compound’s structure, specifically the amino group in the third position and the urea/thiourea group in the phenyl hydrazine ring, are crucial for its anticancer action .

Biochemical Pathways

Similar compounds have been shown to inhibit the serine protease human leukocyte elastase , which is involved in tissue degradation in several diseases . This suggests that 2-((4-Chlorophenylthio)ethyl)-6,8-dimethylbenzo[D]1,3-oxazin-4-one may also affect similar biochemical pathways.

Pharmacokinetics

The compound’s anticancer activity was examined in vivo, suggesting that it has sufficient bioavailability to exert its effects .

Result of Action

The compound has shown significant antitumor activity in Swiss albino mice exhibiting Ehrlich ascites carcinoma (EAC) . This was measured using a number of parameters, including body weight analysis, mean survival time, and % increase in life span .

Action Environment

The compound was synthesized and tested under controlled laboratory conditions , suggesting that its action and stability may be influenced by factors such as temperature, pH, and the presence of other compounds.

Future Directions

properties

IUPAC Name |

2-[1-(4-chlorophenyl)sulfanylethyl]-6,8-dimethyl-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO2S/c1-10-8-11(2)16-15(9-10)18(21)22-17(20-16)12(3)23-14-6-4-13(19)5-7-14/h4-9,12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGWJZXVOZDSOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)OC(=N2)C(C)SC3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

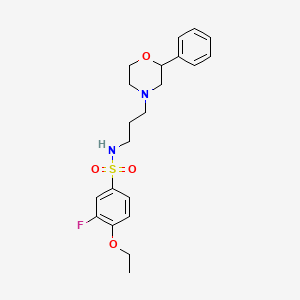

![(E)-N'-methoxy-N-{7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B2856855.png)

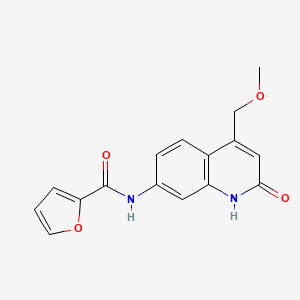

![3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2856857.png)

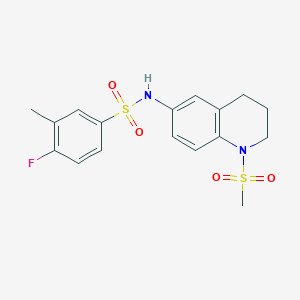

![N-(benzo[d]thiazol-2-yl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2856861.png)

![4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine](/img/structure/B2856863.png)

![N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2856867.png)